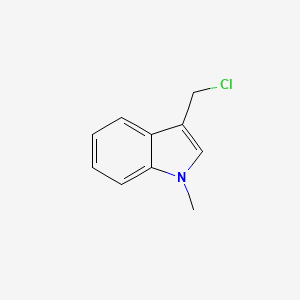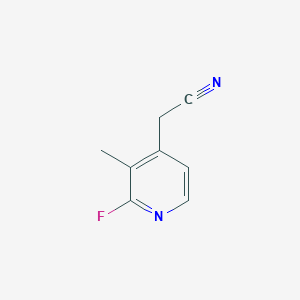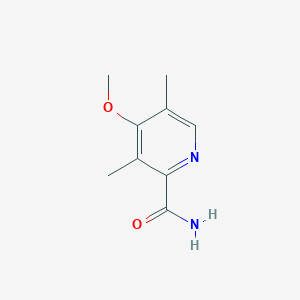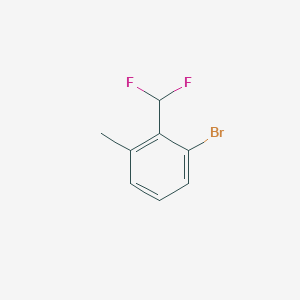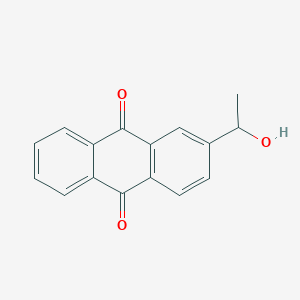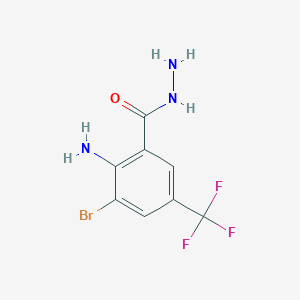
6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative.
Iodination: The aniline derivative is iodinated using iodine and a suitable oxidizing agent.
Methoxylation: The iodinated intermediate is then methoxylated using methanol and a base.
Cyclization: The methoxylated intermediate undergoes cyclization to form the quinazoline ring system.
Methylation: Finally, the quinazoline derivative is methylated at the 2-position.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Iodo-2-methylquinazolin-4(3H)-one
- 7-Methoxy-2-methylquinazolin-4(3H)-one
- 6-Iodo-7-methoxyquinazolin-4(3H)-one
Uniqueness
6-Iodo-7-methoxy-2-methylquinazolin-4(3H)-one is unique due to the presence of both iodine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other quinazoline derivatives.
Propiedades
Fórmula molecular |
C10H9IN2O2 |
|---|---|
Peso molecular |
316.09 g/mol |
Nombre IUPAC |
6-iodo-7-methoxy-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9IN2O2/c1-5-12-8-4-9(15-2)7(11)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
Clave InChI |
MPCSFWXFTOGANS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC(=C(C=C2C(=O)N1)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


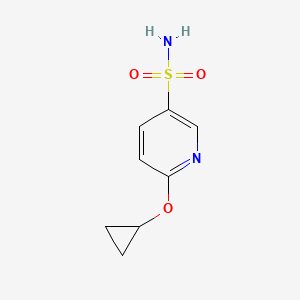
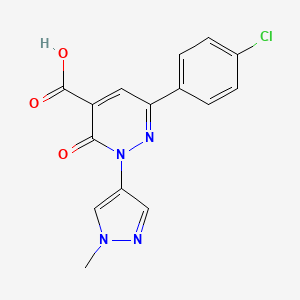
![5'-Methoxyspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12974008.png)

